REACTION_CXSMILES
|
[I-].[Na+].Br[CH:4](Br)[C:5]1[C:6]([CH:11](Br)Br)=[CH:7][CH:8]=[CH:9][CH:10]=1.[C:15](#[N:20])/[CH:16]=[CH:17]/[C:18]#[N:19].S([O-])(O)=O.[Na+]>CN(C)C=O>[C:18]([C:17]1[C:16]([C:15]#[N:20])=[CH:11][C:6]2[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:4]=1)#[N:19] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.67 mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
BrC(C=1C(=CC=CC1)C(Br)Br)Br
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C#N)#N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 75° C. for about 7 hours in an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for a while
|
Type
|
WAIT
|
Details
|
to stand overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The deposited light yellow-colored solid product was collected by filtration with suction
|
Type
|
WASH
|
Details
|
thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
CUSTOM
|
Details
|
The light yellow-colored solid product thus obtained
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol/chloroform mixture
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC2=CC=CC=C2C=C1C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |